Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
CAS No.: 1980053-94-8
Cat. No.: VC4965863
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217
* For research use only. Not for human or veterinary use.
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate - 1980053-94-8](/images/structure/VC4965863.png)
Specification
CAS No. | 1980053-94-8 |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.217 |
IUPAC Name | methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3 |
Standard InChI Key | YUJOUXYTZWTUCV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=COC(=N1)C23CC(C2)(C3)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its bicyclo[1.1.1]pentane core, a strained carbocyclic system that imposes unique steric and electronic constraints. This motif is fused with a 1,3-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole’s 4-position is substituted with a methyl carboxylate group (), while the 2-position is linked to the bicyclo[1.1.1]pentane via an amine group at the 3-position of the bicyclo scaffold .
The InChIKey YUJOUXYTZWTUCV-UHFFFAOYSA-N
and SMILES COC(=O)C1=COC(=N1)C23CC(C2)(C3)N
provide precise descriptors of its connectivity and stereochemistry . The bicyclo[1.1.1]pentane’s bridgehead amine introduces a reactive site for further functionalization, making the compound a valuable intermediate in multi-step syntheses .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 208.22 g/mol | |
Purity | ≥95% | |
Solubility | Not fully characterized |
The compound’s limited solubility data suggest further experimental work is needed to optimize its utility in aqueous or organic reaction conditions . Its stability under standard laboratory conditions (room temperature, inert atmosphere) has been confirmed, though prolonged exposure to moisture or light may degrade the amine moiety .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate typically involves three stages:
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Construction of the Bicyclo[1.1.1]pentane Core: This is achieved via [1.1.1]propellane ring-opening reactions, often using transition-metal catalysts to stabilize the strained intermediate.
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Oxazole Ring Formation: Cyclization of a pre-functionalized precursor (e.g., a β-keto ester) with an ammonium source generates the oxazole heterocycle .
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Amine Functionalization: The bridgehead amine is introduced through nucleophilic substitution or reductive amination, ensuring regioselectivity at the 3-position of the bicyclo scaffold .
A representative reaction sequence is outlined below:
Yields for these steps range from 40–60%, with purification via column chromatography or recrystallization .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity:
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NMR: Peaks at δ 3.85 ppm (methyl ester), δ 6.45 ppm (oxazole proton), and δ 1.8–2.2 ppm (bicyclo protons) .
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NMR: Signals at 167.5 ppm (carbonyl carbon) and 150.2 ppm (oxazole C-2) .
Applications in Research and Industry
Medicinal Chemistry
The compound’s rigid bicyclo scaffold mimics bioisosteres of aromatic rings, enhancing binding affinity in drug candidates. For example, its incorporation into protease inhibitors improves metabolic stability compared to planar analogues . Recent patents highlight derivatives of this compound as intermediates in antiviral and anticancer agents, though specific therapeutic data remain proprietary .
Materials Science
The strained bicyclo[1.1.1]pentane system confers high thermal stability, making the compound a candidate for high-performance polymers. Functionalization of the amine group enables covalent integration into metal-organic frameworks (MOFs) with applications in gas storage .
Hazard Category | Classification | Source |
---|---|---|
Acute Toxicity | Not classified | |
Skin Irritation | Category 2 | |
Eye Damage | Category 1 |
Precautions
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory .
-
Ventilation: Use in a fume hood to avoid inhalation of dust .
-
Storage: Keep in a cool, dry place under nitrogen atmosphere to prevent degradation .
Future Directions
Drug Discovery
Ongoing studies aim to exploit the compound’s geometry in targeting G-protein-coupled receptors (GPCRs), where traditional flat scaffolds exhibit off-target effects . Computational models predict strong binding to allosteric sites of kinase enzymes, suggesting potential in kinase inhibitor therapies .
Sustainable Synthesis
Efforts to improve synthetic efficiency include photochemical ring-opening of propellanes and enzymatic catalysis for amine functionalization, which could reduce reliance on transition metals .
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